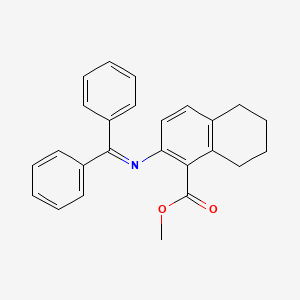

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Description

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a tetrahydronaphthalene derivative characterized by a partially hydrogenated naphthalene core (positions 5–8) with a methyl ester group at position 1 and a diphenylmethylene-substituted amino group at position 2. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and synthetic organic research.

Properties

IUPAC Name |

methyl 2-(benzhydrylideneamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c1-28-25(27)23-21-15-9-8-10-18(21)16-17-22(23)26-24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-7,11-14,16-17H,8-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPICKYKZWJHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCCC2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core with a diphenylmethylene amino substituent and a methyl carboxylate group. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, reducing cytokine production.

The biological activity of the compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cancer progression or inflammation.

- Interaction with Receptors : The diphenylmethylene group allows for potential interactions with various biological receptors, influencing cellular signaling pathways.

- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria/fungi | |

| Anti-inflammatory | Reduces cytokine levels |

Case Study 1: Anticancer Effects

A study conducted on a series of tetrahydronaphthalene derivatives showed that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53 expression.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of related compounds, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 5,6,7,8-Tetrahydronaphthalene-1-Carboxylate (CAS 66193-59-7)

- Core Structure: Shares the tetrahydronaphthalene backbone but lacks the diphenylmethylene amino group at position 2.

- Functional Groups : Only a methyl ester at position 1.

- This simpler analogue may serve as a precursor in synthesizing more complex derivatives like the target compound .

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)

- Core Structure: Features a dihydroisoquinoline ring (a fused benzene and nitrogen-containing ring) instead of tetrahydronaphthalene.

- Functional Groups : Ethyl ester at position 2 and methoxy groups at positions 6 and 6.

- Implications: The dihydroisoquinoline core, common in alkaloids, may confer distinct bioactivity. However, the substituent positions and types differ significantly from the target compound, limiting direct functional comparisons .

1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid

- Core Structure : Fully hydrogenated naphthalene (tetralin) with a carboxylic acid at position 1.

- Functional Groups : Carboxylic acid instead of methyl ester.

- Esters like the target compound are often more lipophilic, favoring membrane permeability in biological systems .

Physical Properties

Functional Group Impact

| Compound | Key Functional Groups | Steric Effects | Electronic Effects |

|---|---|---|---|

| Target Compound | Methyl ester, diphenylmethylene amine | High steric hindrance from diphenyl group | Electron-withdrawing ester stabilizes ring; amine may act as a weak base |

| Methyl 5,6,7,8-Tetrahydronaphthalene-1-Carboxylate | Methyl ester | Minimal steric hindrance | Ester group directs electrophilic substitution |

| 1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid | Carboxylic acid | Moderate steric hindrance | Acid group enhances hydrogen bonding and ionic interactions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via esterification of a carboxylic acid precursor (e.g., 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) using methanol under acid catalysis. Key parameters include stoichiometric control of reagents, reaction temperature (typically 60–80°C), and purification via column chromatography. A similar protocol was described for a structurally analogous ester, where refluxing with sulfuric acid as a catalyst achieved 85–90% yield .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust reaction time to minimize by-products like unreacted starting material or hydrolyzed intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm). Methyl ester groups typically appear as singlets near δ 3.7–3.9 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., 331.0975 g/mol for related derivatives) .

- X-ray crystallography : Resolves conformational disorder in the tetrahydronaphthalene ring, as observed in analogous structures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for tetrahydronaphthalene derivatives?

- Methodology : Apply systematic inclusion criteria for literature review, such as:

- Exposure routes : Prioritize oral, inhalation, or dermal studies relevant to human exposure .

- Health outcomes : Focus on hepatic, renal, or hematological effects reported in mammalian models .

- Data normalization : Adjust for dose-response variations using allometric scaling or pharmacokinetic modeling. Contradictions may arise from species-specific metabolic differences (e.g., naphthalene toxicity in rodents vs. primates) .

Q. What experimental strategies are recommended for evaluating the compound’s metabolic stability in preclinical models?

- Methodology :

- In vitro assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Monitor demethylation (ester hydrolysis) or diphenylmethylene group oxidation .

- LC-HRMS : Detect metabolites with exact mass shifts (e.g., +16 for hydroxylation, -14 for demethylation) .

- Isotope labeling : Track metabolic pathways using deuterated analogs or ¹⁴C-labeled compounds.

Q. How can structural disorder in crystallographic studies of this compound be addressed?

- Methodology :

- Disorder modeling : Use split positions for atoms in the tetrahydronaphthalene ring, as seen in pseudo-mirror-symmetric configurations .

- Refinement constraints : Apply occupancy refinement and geometric restraints to maintain bond lengths/angles during structure solution (software: SHELX, OLEX2) .

- Validation : Cross-validate with NMR data to confirm dynamic disorder in solution vs. solid-state packing effects.

Q. What pharmacological screening approaches are suitable for identifying bioactivity?

- Methodology :

- Targeted assays : Screen for estrogen receptor (ER) modulation due to structural similarity to AHTN derivatives with low estrogenic potential .

- Kinase inhibition : Use fluorescence polarization assays for kinases like METAP2, given the compound’s sulfonamide-related motifs .

- In vivo models : Evaluate neuroprotective or antiparasitic activity in zebrafish or rodent models, leveraging precedents from tetrahydronaphthalene-based drugs .

Data Contradiction Analysis

Q. How should conflicting data on environmental persistence of tetrahydronaphthalene derivatives be interpreted?

- Methodology :

- Source evaluation : Prioritize peer-reviewed studies over industrial reports. For example, environmental half-life discrepancies may stem from varying analytical methods (e.g., GC-MS vs. HPLC-UV) .

- Meta-analysis : Use multivariate regression to correlate persistence with substituent electronegativity or logP values. Hydrophobic derivatives (logP > 4) often exhibit longer persistence in sediment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.